molecular formula C6H4FIN2O2 B11727517 3-Fluoro-4-iodo-2-nitroaniline

3-Fluoro-4-iodo-2-nitroaniline

Cat. No.: B11727517
M. Wt: 282.01 g/mol
InChI Key: JJYHZRJLMANJMQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H4FIN2O2 It is characterized by the presence of fluorine, iodine, and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-2-nitroaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 3-Fluoro-4-iodo-2-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives

Scientific Research Applications

3-Fluoro-4-iodo-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-nitroaniline involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the nitro, fluoro, and iodo groups.

    Pathways Involved: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-iodo-2-nitroaniline is unique due to the combination of fluorine, iodine, and nitro groups on the aniline ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C6H4FIN2O2

Molecular Weight

282.01 g/mol

IUPAC Name

3-fluoro-4-iodo-2-nitroaniline

InChI

InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2

InChI Key

JJYHZRJLMANJMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)I

Origin of Product

United States

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